1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride
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Overview
Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3OS and its molecular weight is 379.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation for Antiparasitic Activity
Research has explored the synthesis of piperazine derivatives and their hydrochlorides for testing against parasitic diseases like schistosomiasis. These compounds, including various piperazine hydrochlorides, have been prepared with the aim of finding effective treatments against Schistosoma Japonica, a parasite responsible for schistosomiasis in experimental animals (Y. Tung, 1957).
Potential Anti-Malarial Agents
Derivatives of piperazine, especially those featuring arylmethyl groups, have been studied for their anti-malarial activity. The research highlights the synthesis of piperazine derivatives as potential anti-malarial agents, indicating the critical role of certain structural components in generating this activity (W. Cunico et al., 2009).
Antidepressant and Antianxiety Activities
Novel series of piperazine compounds have been synthesized and evaluated for their antidepressant and antianxiety effects. These studies utilized behavioral despair tests and plus maze methods on albino mice, revealing significant activities in reducing immobility times and showing antianxiety properties (J. Kumar et al., 2017).
Anti-Cancer Research
The synthesis and evaluation of piperazine-containing heterocyclic compounds have demonstrated potential anti-bone cancer activities. Molecular docking studies further suggest these compounds' possible mechanisms of action against specific cancer cell lines, underscoring the relevance of structural design in therapeutic efficacy (G. Lv et al., 2019).
Antiviral and Antimicrobial Activities
Piperazine derivatives have been synthesized with the inclusion of various functional groups to explore their biological interest, particularly against Tobacco mosaic virus (TMV) and microbial pathogens. These studies highlight the potential of piperazine-based compounds in developing new antiviral and antimicrobial agents, with some derivatives exhibiting promising activities (R. C. Krishna Reddy et al., 2013).
Mechanism of Action
Target of action
Compounds with similar structures, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been evaluated for anti-inflammatory activity . They showed high IC50 values for COX-1 inhibition , suggesting that they might target the COX-1 enzyme.
Biochemical pathways
The inhibition of COX-1 would affect the prostaglandin synthesis pathway, reducing the production of prostaglandins that promote inflammation, pain, and fever .
Result of action
If your compound acts similarly to the related compounds, it might exhibit anti-inflammatory effects by reducing prostaglandin production .
Properties
IUPAC Name |
1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS.ClH/c1-3-17(16-7-5-4-6-8-16)19(23)22-11-9-21(10-12-22)13-18-20-15(2)14-24-18;/h4-8,14,17H,3,9-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJPAWVFNJSVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.